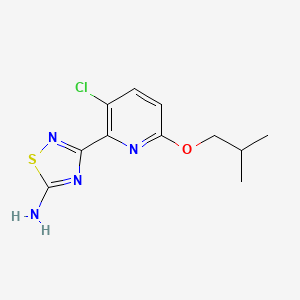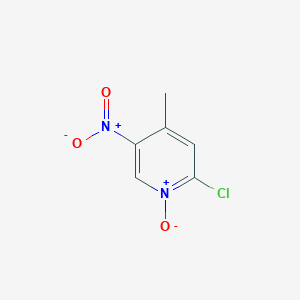
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-methylpyridine, followed by oxidation to introduce the N-oxide group. The reaction typically requires the use of nitric acid and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a platinum catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Nitric acid, other strong oxidizers.
Major Products Formed
Reduction: 2-Amino-4-methyl-5-nitro-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-5-nitro-pyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and specific application .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Lacks the N-oxide group, making it less reactive in certain contexts.
2-Chloro-5-nitro-4-picoline: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
This functional group allows for unique interactions and transformations that are not possible with similar compounds lacking the N-oxide group .
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-6(7)8(10)3-5(4)9(11)12/h2-3H,1H3 |
InChI Key |
UPOSBORDHOMNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


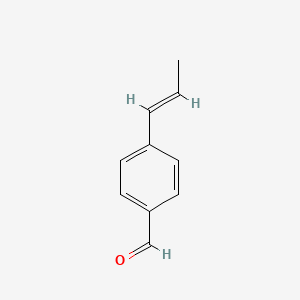
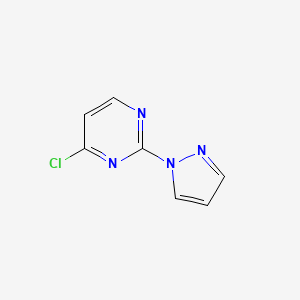
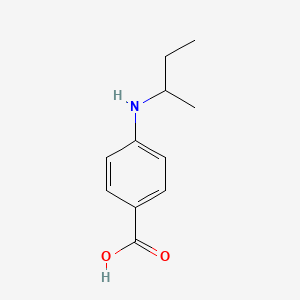
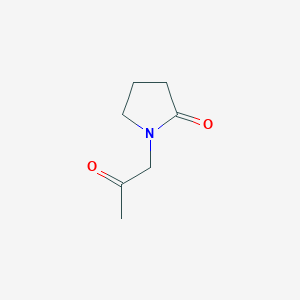
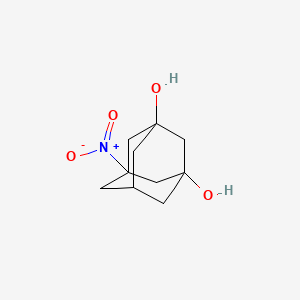
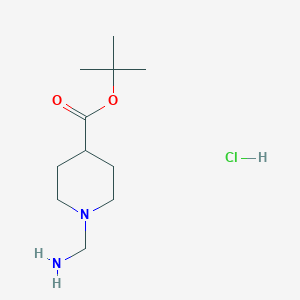

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
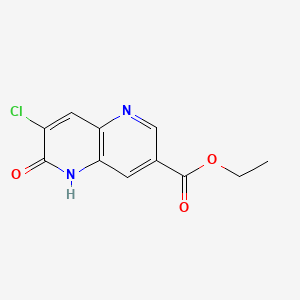
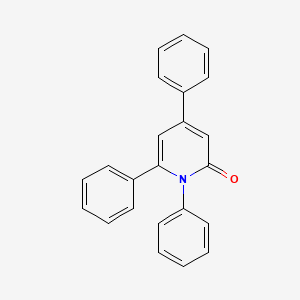
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)


